Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-
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Overview
Description
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- is a derivative of the amino acid cysteine This compound is notable for its unique structure, which includes a methoxyphenyl group and a pyrrolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl chloride. The reaction is carried out in an aqueous buffer, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) at pH 8.0, with tris(2-carboxyethyl)phosphine (TCEP) to prevent cystine formation . The addition of 10% acetonitrile as a co-solvent is necessary to dissolve the diaryliodonium salt used in the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or TCEP.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), copper phenanthroline (Cu:phen).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Acetonitrile, aqueous buffers like HEPES.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various cellular pathways, including those involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
S-Trityl-L-cysteine: A selective inhibitor of kinesin spindle protein with potent antitumor activity.
1-(2-methoxyphenyl)piperazine: Used in the synthesis of urapidil, an antihypertensive drug.
Uniqueness
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- is unique due to its specific structure, which combines a methoxyphenyl group with a pyrrolidinyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1396966-38-3 |
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Molecular Formula |
C14H16N2O5S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
2-amino-3-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-21-10-5-3-2-4-9(10)16-12(17)6-11(13(16)18)22-7-8(15)14(19)20/h2-5,8,11H,6-7,15H2,1H3,(H,19,20) |
InChI Key |
FADSONIQLNPMBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(C(=O)O)N |
Origin of Product |
United States |
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